molecular formula C30H20ClF3N6O B452549 5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B452549
M. Wt: 573g/mol
InChI Key: IWVLWOVEHAGIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a chlorophenyl group, a diphenylpyrazolylmethyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with appropriate reagents in the presence of a catalyst . The reaction is typically carried out in an ionic liquid, such as ethylammonium nitrate, at room temperature to achieve high yields . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as 5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl derivatives . These compounds share some structural similarities but differ in their specific functional groups and, consequently, their chemical and biological properties .

Properties

Molecular Formula

C30H20ClF3N6O

Molecular Weight

573g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[(1,3-diphenylpyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C30H20ClF3N6O/c31-22-13-11-19(12-14-22)24-15-26(30(32,33)34)40-27(36-24)16-25(37-40)29(41)35-17-21-18-39(23-9-5-2-6-10-23)38-28(21)20-7-3-1-4-8-20/h1-16,18H,17H2,(H,35,41)

InChI Key

IWVLWOVEHAGIFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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